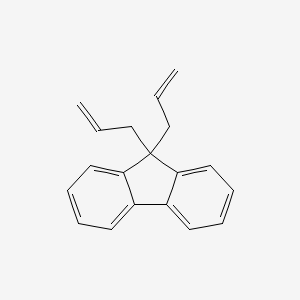

9,9-Diallylfluorene

Descripción general

Descripción

9,9-Diallylfluorene (DAF) is a synthetic organic compound that is widely used as a building block in the synthesis of various organic molecules. It is a versatile compound with a wide range of applications in both industrial and research settings. In particular, DAF is used in the synthesis of a variety of organic compounds, such as polymers, plastics, and pharmaceuticals. Furthermore, DAF has been studied extensively for its potential as a therapeutic agent and its mechanism of action has been explored in recent years.

Aplicaciones Científicas De Investigación

Surface Modification and Polymerization

Poly(9,9-dihexyl fluorene) layers have been developed via Ni(0)-mediated coupling polymerization on modified silicon and quartz surfaces. This method offers a novel approach for creating brush-like layers of conjugated polymers on these substrates, showing potential for advanced surface modification techniques (Jhaveri, Peterson, & Carter, 2009).

Spectral Stability and Degradation Studies

Research into the spectral stability of polyfluorenes incorporating 9,9-dialkylfluorene units reveals insights into their degradation processes and factors affecting their spectral stability. This understanding is crucial for enhancing the performance of these materials in various applications (Grisorio, Allegretta, Mastrorilli, & Suranna, 2011).

Carbon Nanotube Enrichment

9,9-Dialkylfluorene homopolymers are used for enriching large-diameter semiconducting single-walled carbon nanotubes (SWCNTs), demonstrating their utility in materials science and nanotechnology. This process involves a simple extraction technique that significantly purifies and yields high-quality SWCNTs (Ding et al., 2014).

Synthesis and Molecular Modeling

Compounds derived from 9,9-dialkylfluorene and 1,4-dioxane[3,4-b]thiophene have been synthesized, with molecular modeling studies revealing relationships between their structures and polymerization properties. Such studies contribute to a deeper understanding of material synthesis and design (Soloducho, Roszak, Chyla, & Tajchert, 2001).

Fluorescence Probes

N-substituted 2-amino-9,9-dialkylfluorenes, synthesized via palladium-catalyzed substitution, show promise as fluorescence probes for studying solvation dynamics, indicating potential applications in chemical sensing and analysis (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).

Copolymerization and Material Properties

The copolymerization of ethylene or propylene with monomers containing 9-fluorenyl groups, including 9,9-diallylfluorene, has been studied. This research is significant for understanding the material properties of these copolymers, such as their optical properties (Naga, Sakai, Usui, & Tomoda, 2010).

Synthesis and Electronic Properties

Research into the synthesis of 9,9-diarylfluorene-based monomers and the resulting polymers offers insights into controlling the thermal properties of these materials. This contributes to the development of high-performance materials in various applications (Hasegawa et al., 2010).

Propiedades

IUPAC Name |

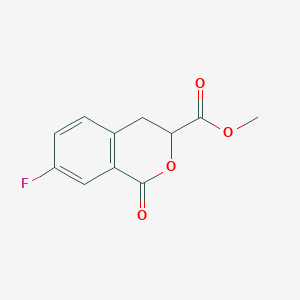

9,9-bis(prop-2-enyl)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3-12H,1-2,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIHFQGZMRVBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Diallylfluorene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What makes the polymerization of 9,9-Diallylfluorene unique?

A1: 9,9-Diallylfluorene can be polymerized through several pathways, offering interesting possibilities for controlling the polymer structure. Studies show it can undergo both 1,2-insertion and cyclization insertion during polymerization with ethylene or propylene using zirconocene catalysts []. Interestingly, the type of catalyst used significantly impacts the polymerization pathway. For instance, bridged zirconocene catalysts, particularly those known for syndioselective polymerization, exhibited higher reactivity with 9,9-Diallylfluorene compared to non-bridged catalysts []. Additionally, research indicates that 9,9-Diallylfluorene can undergo cyclopolymerization in the presence of nickel complexes, forming a mixture of five and six-membered rings within the polymer backbone []. This ability to form different ring sizes during polymerization offers a unique route to control the final polymer's properties.

Q2: How does the incorporation of 9,9-Diallylfluorene affect the properties of polymers?

A2: Incorporating 9,9-Diallylfluorene into polymers, such as polyethylene and polypropylene, introduces fluorene units into the side chains []. This modification can significantly influence the polymer's physical and optical properties. For example, propylene-based copolymers incorporating 9,9-Diallylfluorene units exhibit characteristic fluorescence properties attributed to the fluorene moiety []. These findings suggest potential applications in materials requiring specific optical properties, such as light-emitting materials. Additionally, the introduction of spiro-fluorene units, derived from 9,9-Diallylfluorene, into oligo(fluorene-co-bithiophene)s led to a substantial increase in both glass transition temperature (Tg) and clearing point temperature (Tc) without significantly altering the oligomers' photophysical properties []. These enhancements in thermal properties are crucial for developing liquid crystalline conjugated polymers with improved stability and processability.

Q3: How does the molecular structure of 9,9-Diallylfluorene impact its reactivity?

A3: The presence of two allyl groups in 9,9-Diallylfluorene makes it a versatile building block. These allyl groups can participate in various reactions, including polymerization and cyclization. For instance, research has shown that during the synthesis of spiro-fluorenes, 9,9-Diallylfluorene undergoes tandem radical-addition reactions with perfluorobutyl iodide in the presence of a radical initiator []. This reaction highlights the reactivity of the allyl groups towards radical species. Furthermore, the stereochemistry of the products resulting from these reactions can be influenced by the reaction conditions and the choice of catalyst.

Q4: What analytical techniques are crucial for studying 9,9-Diallylfluorene and its derivatives?

A4: A range of analytical techniques proves essential for studying 9,9-Diallylfluorene and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure and purity of synthesized compounds. Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the molecules, aiding in characterizing polymerization products and studying structural changes upon treatments like thermal annealing [, ]. Furthermore, techniques like Atomic Force Microscopy (AFM) can be employed to visualize the morphology of thin films, providing insights into the aggregation behavior of polymers containing 9,9-Diallylfluorene units [, ]. Additionally, UV-vis and photoluminescence spectroscopy are crucial for investigating the optical properties of 9,9-Diallylfluorene-containing polymers, particularly their absorption and emission characteristics [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)

![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2720582.png)

![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2720588.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)

![N-[(4-fluorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2720602.png)